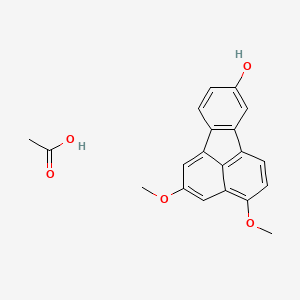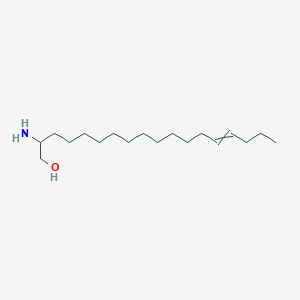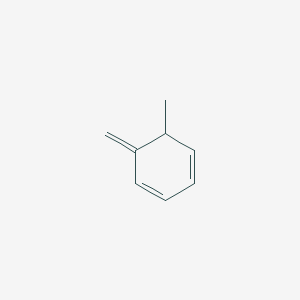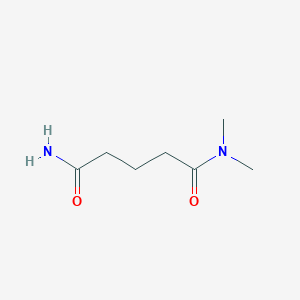![molecular formula C12H20O6 B14387445 Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate CAS No. 88239-04-7](/img/structure/B14387445.png)
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate is an organic compound with the molecular formula C12H20O6. This compound is characterized by the presence of ester functional groups, which are derived from acetic acid and hexanoic acid. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate typically involves esterification reactions. One common method is the reaction of 5-hydroxy-2-(hydroxymethyl)hexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 5-hydroxy-2-(hydroxymethyl)hexanoic acid and acetic acid.
Oxidation: 5-oxo-2-(oxomethyl)hexanoic acid.
Reduction: 5-(hydroxymethyl)-2-(hydroxymethyl)hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes that catalyze esterification and hydrolysis reactions, influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(hydroxy)-2-[(hydroxymethyl)hexanoate]
- Ethyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
- Propyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
Uniqueness
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
88239-04-7 |
|---|---|
Fórmula molecular |
C12H20O6 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
methyl 5-acetyloxy-2-(acetyloxymethyl)hexanoate |
InChI |
InChI=1S/C12H20O6/c1-8(18-10(3)14)5-6-11(12(15)16-4)7-17-9(2)13/h8,11H,5-7H2,1-4H3 |
Clave InChI |
XNRALTXNQZPWOI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(COC(=O)C)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



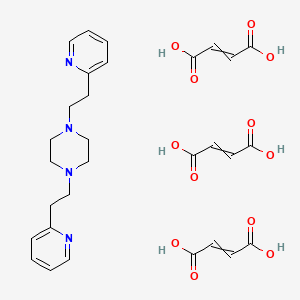
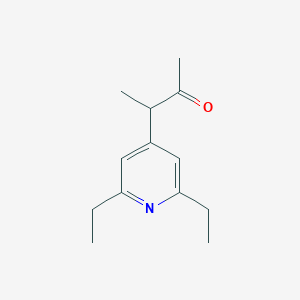
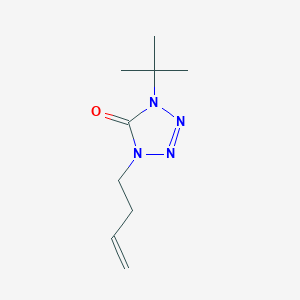
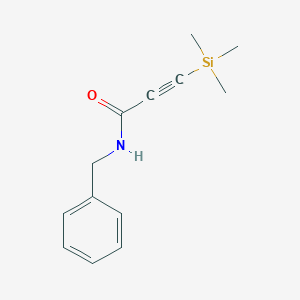
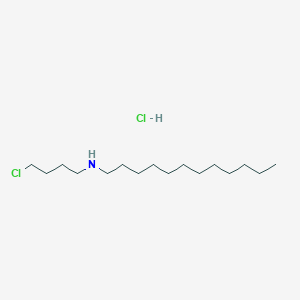
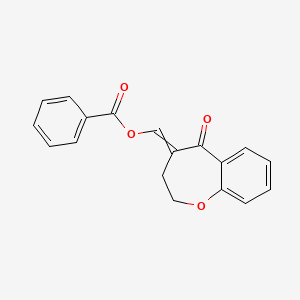
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
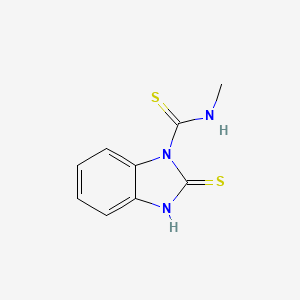
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
